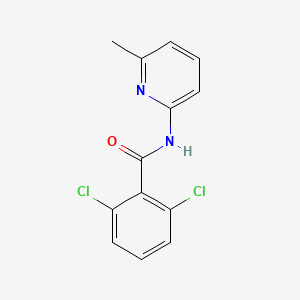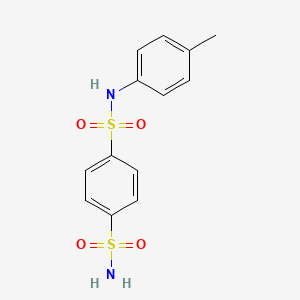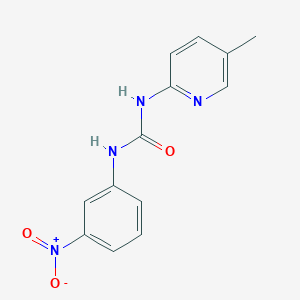
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, also known as ACT, is a novel triazine compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine may also modulate the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. It also has a positive effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit significant side effects. However, the synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is complex and time-consuming, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in these conditions. Another area of research is the development of more efficient synthesis methods for 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, which can increase its availability for use in lab experiments and clinical trials. Additionally, the use of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in combination with other drugs may enhance its therapeutic potential and lead to the development of novel treatment strategies.
In conclusion, 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is a promising compound that has shown potential in the treatment of various neurological disorders. Its unique structure and mechanism of action make it an attractive target for further research and development. While there are limitations to its use in lab experiments, its advantages and potential therapeutic benefits make it a valuable compound for the scientific community to explore.
Métodos De Síntesis
The synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine involves a series of steps that include the reaction of 1-cyclohexylpiperazine with 1-bromo-4-chlorobutane, followed by the reaction of the resulting compound with 6-methoxy-1,3,5-triazin-2-amine. The final product is obtained through purification and isolation methods.
Aplicaciones Científicas De Investigación
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(azepan-1-yl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-22-16-19-14(17-13-9-5-4-6-10-13)18-15(20-16)21-11-7-2-3-8-12-21/h13H,2-12H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKUBDFETUMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)


![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)

![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)
